3-Amino-N-(4-fluorophenyl)propanamide
Description
Contextualization within Amide Chemistry and Fluorine-Containing Compounds
The amide bond is a cornerstone of chemistry and biology, most famously linking amino acids to form peptides and proteins. In the context of synthetic molecules, the amide group is a prevalent functional group in a large percentage of pharmaceuticals. Its stability and ability to participate in hydrogen bonding are key to its utility.
The incorporation of fluorine into organic molecules is a widely used strategy in modern drug design. acs.orgnih.govnih.gov Introducing fluorine can significantly alter a molecule's physical, chemical, and biological properties. acs.orgnih.gov These changes can include modifications to metabolic stability, binding affinity to biological targets, and membrane permeability. Fluorinated amides, in particular, are recognized as important motifs in biologically active molecules and serve as valuable building blocks in the development of new pharmaceuticals. acs.orgnih.gov The interaction between a C-F bond and an amide N-H group can lead to specific intramolecular hydrogen bonds, which can influence the conformation and, consequently, the function of the molecule. acs.org The strategic placement of fluorine, as seen in the 4-fluoro position of the phenyl ring in 3-Amino-N-(4-fluorophenyl)propanamide, is a deliberate design choice aimed at modulating these properties.
Overview of Propanamide Scaffolds in Biologically Active Molecules
In medicinal chemistry, a "scaffold" refers to the core structure of a molecule. nih.gov These scaffolds serve as frameworks upon which different functional groups can be attached to create a library of related compounds for biological screening. Pyrrole and propanamide structures are examples of scaffolds that are widely recognized for their presence in biologically active compounds. nih.govbiolmolchem.com
The propanamide scaffold, as present in this compound, is a recurring structural motif in a variety of biologically active molecules. For instance, propanamide derivatives have been investigated for their potential as enzyme inhibitors. nih.gov A series of 2-(3-Fluoro-4-methylsulfonylaminophenyl) propanamides were evaluated as potent antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, indicating the utility of this scaffold in designing receptor modulators. nih.gov The chiral β-aryl propanamine unit, a structure closely related to the core of this compound, is also an important structural unit in many bioactive molecules and drugs. researchgate.net The versatility of the propanamide scaffold allows for systematic structural modifications to explore structure-activity relationships, a fundamental practice in the discovery of new therapeutic agents. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
3-amino-N-(4-fluorophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O/c10-7-1-3-8(4-2-7)12-9(13)5-6-11/h1-4H,5-6,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNWWWPTOXJNJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCN)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001286106 | |
| Record name | 3-Amino-N-(4-fluorophenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001286106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938515-70-9 | |
| Record name | 3-Amino-N-(4-fluorophenyl)propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=938515-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-N-(4-fluorophenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001286106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Amino N 4 Fluorophenyl Propanamide and Its Analogues
Chemical Synthesis Approaches to the Propanamide Core
The construction of the fundamental 3-Amino-N-(4-fluorophenyl)propanamide structure hinges on the sequential and controlled formation of the propanamide backbone. This involves creating the amide linkage, incorporating the specific fluorinated phenyl group, and introducing the terminal amino functionality.
Amidation Reactions for Formation of Propanamide Linkages
The formation of the amide bond is a cornerstone of organic synthesis. Propanamide linkages, specifically, can be synthesized through several established methods. A common laboratory and industrial approach is the dehydration of ammonium (B1175870) propionate (B1217596) or the condensation reaction between urea (B33335) and propanoic acid. wikipedia.org
More sophisticated methods involve the use of coupling reagents to facilitate the reaction between a carboxylic acid and an amine, often under mild conditions to preserve sensitive functional groups. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. The choice of coupling agent can be critical for achieving high yields and minimizing side reactions, including racemization in the case of chiral starting materials. nih.govluxembourg-bio.com Commonly used systems include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), often used in conjunction with additives such as 1-Hydroxybenzotriazole (HOBt) to suppress side reactions. nih.gov
Another class of highly efficient coupling reagents are the aminium/uronium and phosphonium (B103445) salts. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are widely used for their high reactivity and the clean reaction profiles they typically afford. luxembourg-bio.com Lewis acids, such as titanium(IV) isopropoxide (Ti(OiPr)4), have also been employed to catalyze the direct amidation of unprotected amino acids. nih.gov
Direct transamidation, the exchange of an amine group in an existing amide for a new one, represents an alternative, atom-economical approach, though it can require harsh conditions or specialized catalysts. mdpi.com
Table 1: Common Coupling Reagents for Amide Bond Formation
| Reagent Class | Examples | Typical Additive | Key Feature |
|---|---|---|---|
| Carbodiimides | EDC, DCC | HOBt, HOSu | Widely used, cost-effective. |
| Aminium/Uronium Salts | HATU, HBTU | Base (e.g., DIPEA) | High efficiency, rapid coupling. luxembourg-bio.com |
| Phosphonium Salts | PyBOP, PyAOP | Base (e.g., DIPEA) | Effective for sterically hindered couplings. luxembourg-bio.com |
| Lewis Acids | Ti(OiPr)4, B(OCH2CF3)3 | None | Catalytic amidation of unprotected amino acids. nih.gov |
Incorporation of the 4-Fluorophenyl Moiety into the Amide Structure
To synthesize the target compound, the propanamide linkage must be formed with a specific amine: 4-fluoroaniline (B128567). This is typically achieved by reacting a suitably activated propanoic acid derivative with 4-fluoroaniline. The general amidation methods described previously are directly applicable here. For instance, 3-halopropanoyl chloride can be reacted with 4-fluoroaniline in the presence of a base to neutralize the HCl byproduct, yielding N-(4-fluorophenyl)-3-halopropanamide.
The electronic properties of 4-fluoroaniline, specifically the electron-withdrawing nature of the fluorine atom, can influence its nucleophilicity compared to aniline, but it remains a viable substrate for these standard coupling reactions. sphinxsai.com Syntheses of related structures, such as citalopram (B1669093) analogues, have demonstrated the successful incorporation of a 4-fluorophenyl group via Grignard reactions to create a key intermediate which is then further modified. nih.gov
Strategies for Introducing the Amino Group on the Propyl Chain
The introduction of the amino group at the 3-position of the propyl chain is a critical step that requires careful planning to avoid unwanted side reactions. A common and effective strategy is to start with a precursor that already contains the nitrogen functionality in a protected form.
β-Alanine (3-aminopropanoic acid) is an ideal starting material. nih.gov The amino group of β-alanine is typically protected with a suitable protecting group, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), before the amidation reaction. This prevents the amine from competing with the target 4-fluoroaniline during the coupling step. The synthesis would proceed as follows:
Protection: β-Alanine is reacted with a reagent like di-tert-butyl dicarbonate (B1257347) (Boc)₂O or benzyl (B1604629) chloroformate (Cbz-Cl) to yield N-Boc-β-alanine or N-Cbz-β-alanine.
Amidation: The protected amino acid is then coupled with 4-fluoroaniline using one of the standard amidation methods (e.g., EDC/HOBt or HATU) to form the protected intermediate, N-Boc-3-amino-N-(4-fluorophenyl)propanamide.
Deprotection: The final step is the removal of the protecting group. The Boc group is typically removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), while the Cbz group is removed by catalytic hydrogenation, to yield the final product, this compound. sigmaaldrich.com
An alternative route involves starting with acrylonitrile, which can undergo a Michael addition with 4-fluoroaniline, followed by hydrolysis of the nitrile to the corresponding amide. However, controlling selectivity and potential polymerization can be challenging.
Advanced Synthetic Techniques for Derivatives
Beyond the synthesis of the core molecule, advanced techniques are employed to generate libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery.
Solid-Phase Synthesis for Library Generation
Solid-phase synthesis (SPS) is a powerful technique for rapidly generating a large number of analogues from a common scaffold. wikipedia.org This method, pioneered by Robert Bruce Merrifield for peptide synthesis, involves covalently attaching a starting material to an insoluble polymer resin and carrying out sequential reactions. wikipedia.org The key advantage is that excess reagents and byproducts can be easily removed by simple filtration and washing of the resin, streamlining the purification process. wikipedia.orgdiva-portal.org
For generating a library of this compound derivatives, one could envision several approaches:
Approach A: Anchor a protected β-alanine to a resin. The protecting group is removed, and a diverse set of carboxylic acids is coupled to the free amine. The final products are then cleaved from the resin.
Approach B: Anchor 4-fluoroaniline to a suitable resin. A series of protected 3-aminopropanoic acid derivatives with varying substituents could then be coupled to the resin-bound aniline.
Approach C: Anchor a diverse set of anilines to the resin, couple with protected β-alanine, and then cleave to produce a library of N-aryl-3-aminopropanamides.
After the desired structure is assembled on the resin, it is cleaved from the solid support using a strong acid, such as trifluoroacetic acid (TFA), often in the presence of scavengers to capture reactive species. sigmaaldrich.comdiva-portal.org This high-throughput methodology is invaluable for exploring the chemical space around a lead compound.
Palladium-Catalyzed Cross-Coupling Reactions in Propanamide Derivative Synthesis
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds, a field of discovery recognized with the 2010 Nobel Prize in Chemistry. nobelprize.orgwikipedia.org These reactions allow for the late-stage functionalization of a core structure, providing a powerful method for creating structural diversity in derivatives of this compound.
Key cross-coupling reactions applicable for derivatization include:
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. mdpi.com For example, if the 4-fluorophenyl ring was replaced with a 4-bromophenyl ring, this position could be modified by coupling with various aryl or alkyl boronic acids to introduce a wide range of substituents. nih.gov
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. libretexts.org It could be used to synthesize the parent compound from 3-aminopropanoic acid and 1-bromo-4-fluorobenzene (B142099) or to further functionalize a halogenated version of the molecule with different amines.
Heck Reaction: This reaction forms a substituted alkene from an aryl halide and an alkene. This could be used to introduce alkenyl groups onto the aromatic ring.
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl halide, enabling the introduction of alkyne functionalities. libretexts.org
These reactions are prized for their high functional group tolerance, allowing for complex molecular architecture to be built under relatively mild conditions. mdpi.com
Table 2: Application of Palladium-Catalyzed Reactions in Derivative Synthesis
| Reaction Name | Bond Formed | Reactants | Potential Application for Derivatization |
|---|---|---|---|
| Suzuki-Miyaura | C(sp²) - C(sp²) | Aryl Halide + Organoboron | Modify the aryl ring with new carbon-based groups. nih.govmdpi.com |
| Buchwald-Hartwig | C(sp²) - N | Aryl Halide + Amine | Synthesize or modify N-aryl bonds. libretexts.org |
| Heck | C(sp²) - C(sp²) | Aryl Halide + Alkene | Introduce alkenyl substituents on the aryl ring. nobelprize.org |
| Sonogashira | C(sp²) - C(sp) | Aryl Halide + Terminal Alkyne | Introduce alkynyl substituents on the aryl ring. libretexts.org |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Propanoic acid |
| Ammonium propionate |
| N,N'-dicyclohexylcarbodiimide (DCC) |
| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) |
| 1-Hydroxybenzotriazole (HOBt) |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) |
| Titanium(IV) isopropoxide |
| 4-Fluoroaniline |
| 3-Halopropanoyl chloride |
| N-(4-fluorophenyl)-3-halopropanamide |
| β-Alanine (3-aminopropanoic acid) |
| tert-Butoxycarbonyl (Boc) |
| Benzyloxycarbonyl (Cbz) |
| Di-tert-butyl dicarbonate |
| Benzyl chloroformate |
| N-Boc-β-alanine |
| N-Cbz-β-alanine |
| N-Boc-3-amino-N-(4-fluorophenyl)propanamide |
| Trifluoroacetic acid (TFA) |
| Acrylonitrile |
| 1-Bromo-4-fluorobenzene |
Base-Induced Condensation Reactions in Propanamide Derivative Synthesis
Base-induced condensation reactions are a cornerstone of organic synthesis for forming carbon-carbon and carbon-heteroatom bonds, including the amide linkage central to propanamide derivatives. The scope and efficacy of these reactions hinge on several factors, including the capacity of organic compounds to form carbanions or enolates and the variable basicity of the reagents used to abstract a proton. nptel.ac.in
One of the most fundamental base-catalyzed reactions for C-C bond formation is the Aldol condensation, which involves the reaction between two carbonyl compounds (aldehydes or ketones). nptel.ac.in In the context of synthesizing propanamide precursors, an appropriately substituted aldehyde and a ketone could undergo a base-catalyzed condensation to construct the carbon skeleton, which is then further functionalized to the final amide. The geometry of the enolate intermediate, which can be either the kinetic or thermodynamic product, is determined by reaction conditions such as base strength, temperature, and reaction time. nptel.ac.in
Direct condensation of carboxylic acids or their derivatives with amines to form amides can also be facilitated under specific, often strenuous, conditions. Hydrothermal pyrolysis experiments, for instance, have demonstrated that heating mixtures of carboxylic acids with an ammonium source can yield amides and other organic nitrogen compounds. nih.gov In these experiments, mixtures of fatty acids with ammonium bicarbonate and oxalic acid, when heated to 300°C, produced a range of condensation products, including alkyl amides and nitriles. nih.gov While effective for certain substrates, such methods often require high temperatures and may lack the subtlety needed for complex or thermally sensitive molecules like many pharmaceutical intermediates.
More controlled base-catalyzed methods often involve activating the carboxylic acid component. The use of a peptide-coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) represents a more efficient route. DCC acts by converting the carboxylate into a resonance-stabilized uronium intermediate, which is an excellent leaving group that is readily displaced by an amine to form the amide bond. quora.com
Table 1: Overview of Selected Base-Induced Condensation Strategies for Amide Synthesis
| Reaction Type | Principle | Key Features | Example Reagents |
|---|---|---|---|
| Aldol Condensation | Base-catalyzed reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl, a precursor to the propanamide skeleton. nptel.ac.in | Forms C-C bonds; stereochemistry can be controlled by reaction conditions. nptel.ac.in | NaOH, LDA |
| Hydrothermal Synthesis | Direct condensation of a carboxylic acid and an amine source under high temperature and pressure. nih.gov | Can form amides from simple precursors without coupling agents; may lead to side products. nih.gov | Ammonium bicarbonate, Oxalic acid |
| Activated Ester/Amide | A carboxylic acid is converted to a more reactive species which then reacts with an amine. quora.com | Generally high-yielding and occurs under milder conditions than direct thermal condensation. quora.com | DCC, Acid Chlorides |
Boron-Mediated Amidation Reactions for Medicinal Amides
Boron-based reagents have emerged as highly effective catalysts and mediators for the direct amidation of carboxylic acids with amines, a transformation of immense importance in medicinal and process chemistry. mdpi.comorganic-chemistry.org These methods are often advantageous over classical procedures that use wasteful and toxic reagents. ucl.ac.uk The versatility of boron chemistry has led to the development of several distinct approaches, including the use of boronic acids, borate (B1201080) esters, and amine-boranes.
Pioneering work has been done on boronic acid-catalyzed direct amidation. mdpi.com More recently, borane-pyridine has been shown to be an efficient liquid catalyst for the direct amidation of a wide array of carboxylic acids and amines, tolerating various functional groups. mdpi.com Another significant development is the use of borate esters, such as tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃), for the synthesis of medicinally relevant amides and the chemoselective amidation of unprotected amino acids. ucl.ac.ukucl.ac.uk
A particularly innovative strategy involves the use of amine-boranes as dual-purpose reagents. organic-chemistry.org In this approach, the amine-borane complex serves to both activate the carboxylic acid and deliver the amine nucleophile. The proposed mechanism involves the formation of a triacyloxyborane-amine complex intermediate. organic-chemistry.org This method is especially useful for incorporating gaseous or low-boiling point amines, which can be challenging to handle in standard procedures, and it proceeds without the need for hazardous reagents or azeotropic water removal. organic-chemistry.org
Table 2: Comparison of Boron-Mediated Amidation Methods
| Boron Reagent Type | Description | Advantages |
|---|---|---|
| Boronic Acids | Used catalytically to facilitate direct amide bond formation between carboxylic acids and amines. mdpi.com | Catalytic nature reduces waste; various functional groups are tolerated. mdpi.com |
| Borate Esters (e.g., B(OCH₂CF₃)₃) | Stoichiometric or catalytic reagents used for amidation, including for sensitive substrates like unprotected amino acids. ucl.ac.ukucl.ac.uk | Effective for challenging substrates; can achieve high chemoselectivity. ucl.ac.uk |
| Amine-Boranes | Act as dual-purpose reagents, activating the carboxylic acid and providing the amine component. organic-chemistry.org | Excellent for incorporating volatile amines; avoids dehydrating agents; high atom economy. organic-chemistry.org |
| Borane-Pyridine | A liquid borane-amine complex that serves as an efficient catalyst for direct amidation. mdpi.com | Improved solubility and handling compared to solid or gaseous reagents; effective at low catalyst loading (5 mol%). mdpi.com |
Enantioselective Synthesis and Stereochemical Control
The biological activity of chiral molecules is often confined to a single enantiomer, making the development of methods for enantioselective synthesis a critical goal in pharmaceutical chemistry. nih.govacs.org For propanamide derivatives, establishing the desired stereochemistry is paramount.
Methodologies for Chiral Propanamide Products
The synthesis of enantiomerically pure or enriched chiral amides can be achieved through several catalytic asymmetric strategies. A powerful and widely used approach is the transition metal-catalyzed asymmetric hydrogenation of prochiral olefins or imines. acs.org This method allows for the creation of a chiral center with high enantioselectivity through the use of a chiral catalyst. The synthesis of chiral α-aryl glycines, for example, which are structurally related to potential precursors for 3-amino-propanamides, has been effectively achieved through such catalytic methods. acs.org
Another modern and powerful technique is the enantioselective N-alkylation of primary amides through a rhodium-catalyzed carbene insertion into the amide N-H bond. nih.gov This reaction, co-catalyzed by a chiral squaramide, proceeds rapidly under mild conditions and demonstrates a broad substrate scope with excellent yields and high enantioselectivity. This allows for the direct installation of a chiral center adjacent to the amide nitrogen. nih.gov
The challenge of racemization during amide bond formation, especially when coupling chiral carboxylic acids and amines, has also been addressed through the development of racemization-free coupling reagents. rsc.org While many of these were developed for peptide synthesis, the principles are directly applicable to the synthesis of other chiral amides. Reagents such as T3P (propane phosphonic acid anhydride) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are designed to facilitate amide bond formation while minimizing the loss of stereochemical integrity. rsc.org
Table 3: Selected Enantioselective Strategies for Chiral Amide Synthesis
| Methodology | Description | Key Features |
|---|---|---|
| Asymmetric Hydrogenation | Reduction of a prochiral precursor (e.g., enamine, imine) using H₂ and a chiral transition metal catalyst. acs.org | High efficiency and enantioselectivity; driven by the development of new chiral phosphorus ligands. acs.org |
| Catalytic Asymmetric N-Alkylation | Carbene insertion into the N-H bond of a primary amide, guided by a chiral co-catalyst. nih.gov | Creates a new chiral center directly on the amide; features mild conditions and rapid reaction rates. nih.gov |
| Racemization-Free Coupling | Use of specific coupling reagents that activate carboxylic acids for amidation without causing epimerization at an adjacent chiral center. rsc.org | Crucial for coupling chiral amino acids and amines; preserves enantiopurity. rsc.org |
| Chiral Auxiliary-Based Synthesis | A chiral auxiliary is temporarily incorporated to direct the stereochemical outcome of a reaction, then removed. nih.gov | A classical and reliable method for stereochemical control. nih.gov |
Derivatization for Enantiopurity Determination
Following an enantioselective synthesis, it is essential to determine the enantiomeric purity (or enantiomeric excess, ee) of the product. A common and reliable method involves chiral derivatization. acs.org In this technique, the enantiomeric mixture (the analyte) is reacted with a single enantiomer of a chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers possess different physical and spectroscopic properties, allowing for their separation and quantification using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or chromatography. acs.orgresearchgate.net
NMR spectroscopy is a particularly powerful tool for this purpose. After derivatization, the resulting diastereomers will exhibit distinct signals in the NMR spectrum (¹H, ¹⁹F, or ³¹P). The ratio of the integrals of these distinct peaks corresponds directly to the ratio of the enantiomers in the original sample. acs.orgresearchgate.net For a compound like this compound, both ¹H and ¹⁹F NMR would be highly suitable. A three-component protocol using 2-formylphenylboronic acid and an enantiopure diol has been developed to create diastereomeric iminoboronate esters whose ratios accurately reflect the enantiopurity of the parent amine. acs.org Similarly, chiral phosphorus reagents can be used to derivatize chiral amines and alcohols, with the resulting diastereomers being readily distinguishable by ³¹P NMR spectroscopy. researchgate.net
Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are also widely employed. nih.govjuniperpublishers.com After derivatization, the diastereomeric products can often be separated on a standard, achiral column. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA), for example, is a well-known CDA used for the HPLC analysis of chiral amines. juniperpublishers.com The derivatization of DL-prolinamide with Marfey's reagent allowed for excellent separation of the resulting diastereomers on a reverse-phase C18 column. juniperpublishers.com
Table 4: Chiral Derivatizing Agents (CDAs) and Analytical Methods for Enantiopurity Determination
| Chiral Derivatizing Agent (CDA) | Analyte Functional Group | Analytical Method | Principle |
|---|---|---|---|
| 2-Formylphenylboronic acid / enantiopure diol | Primary amines | ¹H and ¹⁹F NMR | Forms diastereomeric iminoboronate esters with distinct NMR signals. acs.org |
| Chiral Phosphorous Reagents (e.g., (S)-1,1'-bis-2-naphthol derived) | Alcohols, Amines | ³¹P NMR | Forms diastereomeric phosphonic amides/esters with large chemical shift differences in ³¹P NMR. researchgate.net |
| Marfey's Reagent (FDAA) | Amines | Reverse-Phase HPLC | Creates diastereomers that are separable on a standard (achiral) HPLC column. juniperpublishers.com |
| (S,S)-N-trifluoroacetylproline anhydride (B1165640) | Amines | Gas Chromatography (GC) | Forms diastereomeric amides that can be separated by GC; care must be taken due to potential racemization of the reagent. nih.gov |
Investigation of Biological Activities and Molecular Interactions
Enzyme Inhibition and Modulation Studies
The core structure of 3-Amino-N-(4-fluorophenyl)propanamide lends itself to interactions with various enzyme active sites. The presence of the amino group, the propanamide linkage, and the fluorinated aromatic ring are key features that dictate its biological activity.
Research has identified propanamide-based compounds as effective substrates for β-alanyl aminopeptidase (B13392206) (BAP), an enzyme found predominantly in Gram-negative microorganisms like Pseudomonas aeruginosa. researchgate.netresearchgate.net This enzyme's activity is a key biomarker for detecting certain pathogenic bacteria. researchgate.net
A significant application of propanamide derivatives is in the development of diagnostic tools. A study focused on detecting P. aeruginosa in the sputum of cystic fibrosis patients utilized a custom-designed substrate, 3-amino-N-(3-fluorophenyl)propanamide, a close structural analogue of the titular compound. researchgate.net In the presence of BAP, this substrate is hydrolyzed, releasing a unique and detectable exogenous volatile organic compound (VOC), 3-fluoroaniline. researchgate.net This innovative method allows for the rapid and sensitive detection of the pathogen, with detection possible after just 8 hours of incubation. researchgate.net The generation of this VOC serves as a direct indicator of enzymatic activity and, consequently, the presence of the bacteria. researchgate.net
The efficiency of propanamide substrates for β-alanyl aminopeptidase is highly dependent on their chemical structure. Studies comparing different derivatives have shown that the nature of the substituent on the phenyl ring is critical for enzyme-substrate interaction. For instance, an amino-substituted analogue, 3-Amino-N-(4-methylphenyl)propanamide, was found to be a less effective substrate compared to derivatives containing electron-withdrawing groups like fluorine. This suggests that the electronegativity of the fluorine atom in compounds like this compound enhances their recognition and processing by the enzyme, leading to more efficient generation of the VOC marker.
Cyclooxygenase (COX) enzymes are key players in the inflammatory pathway, responsible for the synthesis of prostaglandins. nih.gov Their inhibition is the primary mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov Research has demonstrated that modifying the carboxylic acid group of certain NSAIDs into amides can transform them into potent and selective COX-2 inhibitors. nih.gov This strategy has been successfully applied to NSAIDs like indomethacin (B1671933) and meclofenamic acid, converting them from non-selective or COX-1 selective inhibitors into compounds with high selectivity for the COX-2 isozyme. nih.gov This selectivity is desirable as it is associated with a lower risk of gastrointestinal side effects. nih.gov
The inhibition kinetics of these amide derivatives reveal that they often act as slow, tight-binding inhibitors of COX-2, a mechanism that contributes to their selectivity. nih.gov This approach highlights the potential for propanamide-containing structures to be developed as specific anti-inflammatory agents.
Table 1: Inhibition of COX-1 and COX-2 by Indomethacin and Meclofenamic Acid Amide Derivatives IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
| Compound | Parent NSAID | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (COX-1/COX-2) |
| Indomethacin | - | 0.08 | 0.48 | 0.17 |
| Indomethacin Amide (7) | Indomethacin | 1.9 | 0.04 | 47.5 |
| Indomethacin Amide (19) | Indomethacin | 15 | 0.07 | 214 |
| Meclofenamic Acid | - | 0.09 | 0.2 | 0.45 |
| Meclofenamate Amide (25) | Meclofenamic Acid | 20 | 0.15 | 133 |
Source: Adapted from Kalgutkar, A. S., et al. (2000). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. nih.gov
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a crucial tyrosine kinase receptor involved in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. nih.gov Inhibition of VEGFR-2 is a key strategy in cancer therapy. Novel quinoxaline-3-propanamide derivatives have been synthesized and identified as potent inhibitors of VEGFR-2. nih.govnih.gov
These compounds have demonstrated significant cytotoxic activity against various cancer cell lines, and this activity is often correlated with their ability to inhibit VEGFR-2 kinase. nih.govnih.govrsc.org For example, a series of quinoxaline-3-propanamides showed strong inhibitory effects on VEGFR-2, with some compounds exhibiting potency comparable or even superior to the established drug sorafenib. nih.gov Molecular docking studies have further supported these findings, showing that these propanamide derivatives can fit well into the ATP-binding site of the VEGFR-2 kinase domain. nih.gov
Table 2: VEGFR-2 Inhibition by Selected Quinoxaline-Propanamide Derivatives IC₅₀ values represent the concentration of the compound required to inhibit 50% of the VEGFR-2 kinase activity.
| Compound | Structure Description | VEGFR-2 IC₅₀ |
| Series 1 | ||
| Compound 8 | Quinoxaline-propanamide with 4-OH substitution | 0.131 μM |
| Compound 9 | Quinoxaline-propanamide with 4-Cl substitution | 0.092 μM |
| Compound 14 | Quinoxaline-propanamide with 4-OCH₃ substitution | 0.076 μM |
| Sorafenib (Reference) | - | 0.076 μM |
| Series 2 | ||
| Compound 25d | Triazolo-quinoxaline derivative | 3.4 nM |
| Compound 25e | Triazolo-quinoxaline derivative | 4.1 nM |
| Compound 25i | Triazolo-quinoxaline derivative | 6.8 nM |
| Compound 27e | Triazolo-quinoxaline derivative | 5.5 nM |
| Series 3 | ||
| Compound 17b | 3-methylquinoxaline derivative | 2.7 nM |
Source: Adapted from Ismail, M. M. F., et al. (2023), Nofal, N. A., et al. (2021), and Dahab, M. A., et al. (2022). nih.govnih.govrsc.org
FAD-dependent oxidoreductases are a broad family of enzymes that catalyze oxidation-reduction reactions using flavin adenine (B156593) dinucleotide (FAD) as a cofactor. nih.govwikipedia.org These enzymes are involved in a multitude of crucial biological processes, including cellular respiration, biosynthesis of secondary metabolites, and the metabolism of amino acids. nih.govebi.ac.uk For instance, D-amino acid oxidase, a member of this family, specifically oxidizes D-amino acids to their corresponding keto acids. wikipedia.org
Currently, there is a lack of specific research in the public domain investigating the direct interaction or modulation of FAD-dependent oxidoreductases by this compound or its close analogues. The structural features of the compound, particularly the amino group and the aromatic ring, could theoretically allow for interaction with the substrate-binding sites of certain oxidoreductases. However, without dedicated studies, the potential for this class of compounds to act as substrates or inhibitors for FAD-dependent oxidoreductases remains an open area for future scientific exploration.
Protein Kinase B Inhibition by Related Fluorophenyl-Containing Carboxamides
Protein kinase B (PKB), also known as Akt, is a crucial serine/threonine protein kinase that functions as a key node in cell signaling pathways responsible for regulating cellular growth and survival. nih.govnih.gov Dysregulation of the PKB/Akt signaling pathway is a frequent occurrence in various types of human cancers, often stemming from mutations in tumor suppressor genes like PTEN, which leads to elevated PKB activity. nih.gov This makes PKB an attractive target for the development of novel anticancer therapies. nih.gov
Research into inhibitors of PKB has led to the development of potent and selective compounds. One such area of investigation involves 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides. nih.gov Through the optimization of this chemical series, researchers have identified ATP-competitive, nanomolar inhibitors of PKB. nih.govacs.org For instance, the substitution of a 4-chlorophenyl group within a related series of 4-aminopiperidines resulted in compounds with high potency against PKB. nih.gov The crystal structure of one such carboxamide inhibitor bound to PKBβ revealed that its 4-chlorophenyl ring occupies a lipophilic pocket in the P-loop of the kinase. nih.gov These findings suggest that specific structural motifs, such as the fluorophenyl group in related carboxamides, are critical for achieving potent and selective inhibition of Protein Kinase B. The development of these inhibitors is considered a promising strategy for cancer treatment, as inhibiting PKB can induce apoptosis and suppress tumor progression. nih.govresearchgate.net
Table 1: Inhibition of Protein Kinase B (PKB) by Representative Carboxamide Compounds
| Compound | Target | Activity | Selectivity |
|---|---|---|---|
| Carboxamide 21 | PKB, PKA, ROCK2, p70S6K | >80% inhibition at 1µM | Active against several AGC kinases acs.org |
Receptor Binding and Agonist/Antagonist Profiling
Transient Receptor Potential Vanilloid 1 (TRPV1) Receptor Antagonism by Fluorophenyl Propanamides
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel primarily found in sensory neurons. nih.govwikipedia.org It acts as a polymodal sensor for various noxious stimuli, including high temperatures (>43°C), acidic conditions, and chemical compounds like capsaicin, the pungent component of chili peppers. nih.govnih.gov Activation of the TRPV1 channel plays a central role in nociception, producing a burning sensation and contributing to pain signaling. nih.gov
5-Hydroxytryptamine (5-HT) Receptor Binding by Substituted Propanamides
5-Hydroxytryptamine (5-HT) receptors, commonly known as serotonin (B10506) receptors, are a diverse family of G protein-coupled receptors and ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems. nih.govwikipedia.org These receptors are the natural targets for the neurotransmitter serotonin and are involved in modulating a vast array of biological and neurological processes, including mood, cognition, appetite, and sleep. wikipedia.org The 5-HT receptor family is classified into seven distinct subfamilies (5-HT1 to 5-HT7), many of which contain multiple subtypes. nih.govguidetopharmacology.org
The diverse functions of these receptors have made them important targets for therapeutic drugs. nih.gov Ligands that act as agonists or antagonists at specific 5-HT receptor subtypes are used to treat a variety of disorders, such as depression, anxiety, and migraines. nih.govwikipedia.org The binding of substituted propanamides to these receptors represents an area of medicinal chemistry research. For example, the 5-HT5A receptor, which is found in brain regions like the hippocampus and cerebral cortex, couples to G proteins and is believed to play a role in sleep regulation. ebi.ac.uk The development of ligands with high affinity and selectivity for specific 5-HT receptor subtypes is an ongoing goal in pharmacology.
Formyl-Peptide Receptor (FPR1/FPR2) Agonism by Ureido-Propanamides
The formyl peptide receptors (FPRs) are a group of G protein-coupled receptors that play a significant role in the innate immune system and inflammatory responses. nih.govwikipedia.org In humans, this family includes three members: FPR1, FPR2, and FPR3. wikipedia.org These receptors are expressed on various immune cells, including neutrophils and monocytes, and are activated by N-formyl peptides released from bacteria or damaged host cells, initiating a chemotactic response to sites of infection or injury. nih.govwikipedia.org
FPR2, in particular, is noted for its unusual ability to be activated by a wide variety of structurally diverse ligands, mediating both pro-inflammatory and anti-inflammatory effects. nih.gov This has made it a target for developing therapeutics that can modulate inflammatory reactions. nih.gov Research has identified a class of ureido-propanamide derivatives as potent and selective agonists for FPR2. nih.govnih.gov Starting from lead compounds, new ureido-propanamides were designed and synthesized, showing high efficacy in activating FPR2 in both transfected cells and human neutrophils. nih.gov These compounds demonstrated improved metabolic stability compared to earlier agonists, a crucial property for potential therapeutic agents. nih.gov
Table 2: Activity of Ureido-Propanamide Derivatives at Formyl-Peptide Receptors
| Compound | Receptor Target | Activity Profile | Key Finding |
|---|---|---|---|
| (S)-9a | FPR2 | Lead Agonist | Starting point for new derivative design nih.gov |
| Ureidopropanamide Derivatives | FPR2 | Potent and Selective Agonists | Showed comparable or better agonist properties than the lead compound with higher selectivity over FPR1 nih.govnih.gov |
Cannabinoid Receptor Type 1 Agonism by Related Amide Analogues
The Cannabinoid Receptor Type 1 (CB1) is a G protein-coupled receptor found predominantly in the central nervous system. It is the primary target for Δ⁹-tetrahydrocannabinol (THC), the main psychoactive component of marijuana, as well as endogenous cannabinoids like anandamide. nih.gov The activation of CB1 receptors modulates neurotransmitter release and plays a role in various physiological processes.
Structure-activity relationship studies have been conducted on a series of novel amide analogues of arachidonic acid to understand the requirements for binding to and activating the CB1 receptor. nih.gov These studies have shown that the nature of the moiety attached to the arachidonic acid backbone is a critical determinant of affinity for the CB1 receptor. nih.gov For instance, within an N-(hydroxyalkyl)arachidonylamide series, altering the chain length of the alkyl group significantly impacted potency. nih.gov An N-(propyl) derivative showed a five-fold greater potency than the N-(2-hydroxyethyl) analogue, indicating that the bulk and length of the group are more important for receptor affinity than hydrogen-bonding capability in this series. nih.gov Some cannabinoid agonists have also been found to increase the frequency of miniature inhibitory postsynaptic currents (mIPSCs) in a CB1 receptor-independent manner, suggesting the existence of novel mechanisms of action for these compounds. nih.gov
Anticancer and Antiproliferative Investigations
The investigation into compounds with anticancer properties often focuses on molecular targets that are overactive in tumor cells. As discussed previously, Protein Kinase B (PKB/Akt) is a key regulator of cell proliferation and survival, and its signaling pathway is frequently hyperactivated in many human cancers. nih.govnih.gov This makes the inhibition of PKB a validated and attractive strategy for cancer therapy. nih.govresearchgate.net
The development of small molecule inhibitors targeting PKB has shown promise. Carboxamide-containing compounds, which are structurally related to this compound, have been identified as potent, orally bioavailable inhibitors of PKB. nih.gov These inhibitors function by competing with ATP for the binding site on the kinase. acs.org In preclinical models, representative compounds from this class have been shown to effectively modulate biomarkers of the PKB signaling pathway and to strongly inhibit the growth of human tumor xenografts in mice at well-tolerated doses. nih.gov The ability of PKB inhibitors to induce apoptosis (programmed cell death) suggests they could be effective not only as standalone treatments for tumors with elevated PKB activity but also in combination with other anticancer drugs for tumors with different genetic mutations. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| SB-705498 |
| Anandamide |
of this compound
Following a comprehensive review of publicly available scientific literature and chemical databases, it has been determined that there is currently no specific research data available for the biological activities of the chemical compound This compound .
Extensive searches were conducted to find information regarding its cytotoxicity in various cancer cell lines and its potential antioxidant properties. These searches included queries based on the compound name and its corresponding CAS number (231993-93-0). The investigation sought data for the following specific areas as outlined:
Cytotoxicity Screening in Various Cancer Cell Lines
Antioxidant Activity Evaluation
The search results did not yield any published studies presenting experimental data for this compound in these contexts. While information exists for structurally related compounds or other molecules tested against these cell lines, no resources provide the specific efficacy, mechanism of action, or antioxidant evaluation for the requested compound. smolecule.com
Therefore, the generation of a scientifically accurate article with detailed research findings and data tables for this compound is not possible at this time.
Structure Activity Relationship Sar Studies and Molecular Design
Identification of Structural Determinants for Biological Efficacy
The biological activity of propanamide derivatives is often dictated by a general pharmacophore consisting of three main components: an aromatic A-ring, a flexible linker, and a second aromatic or heterocyclic B-ring. nih.govnih.gov In the case of 3-Amino-N-(4-fluorophenyl)propanamide, these correspond to the 4-fluorophenyl group (A-ring), the propanamide backbone (linker), and the terminal amino group which can interact with a target's B-ring binding site.
Research into related propanamide compounds has demonstrated the distinct roles of these structural elements. For instance, in the context of selective androgen receptor degraders (SARDs), the A-ring and B-ring, connected by the propanamide linker, are essential for binding to the androgen receptor. nih.govnih.gov Modifications to any of these components can significantly alter the compound's binding affinity and functional activity, such as switching from an antagonist to a degrader. nih.gov
The propanamide core itself provides a specific spatial arrangement and conformational flexibility that is critical for orienting the A and B-ring moieties correctly within the binding pocket of a biological target. The amide bond within this linker can participate in crucial hydrogen bonding interactions with the receptor. stereoelectronics.org Similarly, the terminal amino group is a key interaction point, often forming hydrogen bonds or ionic interactions that anchor the molecule to its target. nih.gov
Studies on analogous compounds have shown that the nature of the substituents on the aromatic rings and the composition of the linker are determinant factors for efficacy. For example, in a series of mu opioid receptor ligands derived from 3-amino-3-phenylpropionamide, the phenyl ring and the propionamide (B166681) structure were essential for high-affinity binding. nih.gov This underscores the importance of the entire molecular framework in achieving the desired biological effect.
Impact of Fluorine Position and Other Substituents on Activity and Selectivity
The substitution pattern on the phenyl ring of propanamide derivatives plays a pivotal role in modulating their biological activity and selectivity. The presence and position of substituents like fluorine can profoundly influence the compound's electronic properties, lipophilicity, and metabolic stability, thereby affecting its interaction with biological targets. nih.govmdpi.com
The 4-fluoro substitution on the phenyl ring of this compound is a common strategy in medicinal chemistry. Fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups and create favorable dipole-dipole or hydrogen bond interactions with a receptor. stereoelectronics.orgnih.gov Furthermore, replacing a hydrogen atom with fluorine can block sites of metabolic oxidation, increasing the compound's half-life and bioavailability. mdpi.com
SAR studies on related compounds highlight the sensitivity of biological activity to the nature and position of substituents. For instance, in a series of 2-fluoro-2-phenylcyclopropylamines, which are monoamine oxidase (MAO) inhibitors, electron-withdrawing groups like fluorine or chlorine on the phenyl ring enhanced MAO inhibition, whereas electron-donating groups improved inhibition of other enzymes. nih.gov This demonstrates that the electronic effect of the substituent is a key determinant of selectivity.
In another example involving TRPV1 antagonists, modifying the substituents on the phenyl ring and the amide portion of the molecule led to significant changes in potency. researchgate.net The data in the table below, derived from studies on analogous structures, illustrates how different substituents can impact biological activity.
| Compound Analogue | Substituent on Phenyl Ring | Observed Effect on Activity | Reference |
|---|---|---|---|
| Fluorinated Phenylcyclopropylamines | Electron-withdrawing (e.g., -F, -Cl) | Enhanced MAO inhibition | nih.gov |
| Fluorinated Phenylcyclopropylamines | Electron-donating (e.g., -CH3) | Reduced MAO inhibition, enhanced tyramine (B21549) oxidase inhibition | nih.gov |
| Benzoxaborole Analogues | Electron-withdrawing | Increased binding to AMP, lower pKa | nih.gov |
| TRPV1 Antagonists | 4-t-butylbenzyl (C-region) | High potency | researchgate.net |
| TRPV1 Antagonists | Cyclohexyl (C-region) | Reduced potency compared to cyclopentyl | researchgate.net |
This demonstrates that even subtle changes, such as modifying alkyl groups or the position of a halogen, can lead to substantial differences in biological outcomes, highlighting the precise structural requirements for optimal activity and selectivity.
Stereospecificity in Biological Activity
Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. It is a well-established principle in pharmacology that stereochemistry plays a crucial role in drug action, as biological targets like enzymes and receptors are themselves chiral. nih.govrijournals.compatsnap.com The different three-dimensional arrangement of atoms in enantiomers can lead to significant differences in their binding affinity, efficacy, and metabolic profiles. patsnap.comresearchgate.net
The compound this compound possesses a chiral center at the carbon atom bearing the amino group (C-3). Consequently, it can exist as two enantiomers, (R)- and (S)-3-Amino-N-(4-fluorophenyl)propanamide. Research on structurally related propanamides has consistently shown that biological activity is often stereospecific, with one enantiomer being significantly more potent than the other.
For example, studies on a potent propanamide antagonist of the TRPV1 receptor revealed marked stereoselectivity. The (S)-isomer was found to be approximately two-fold more potent than the racemic mixture, while the (R)-isomer was 30- to 40-fold weaker. researchgate.net This indicates a precise stereochemical requirement for effective binding to the receptor. Similarly, in a study of chiral isomers of 3-Br-acivicin, only the isomers with a specific stereochemistry, (5S, αS), showed significant antiplasmodial activity, which was attributed to stereoselective uptake by amino acid transporters. nih.govnih.gov
The differential activity of stereoisomers is fundamental to drug design and is often a key consideration in the development of therapeutic agents. researchgate.net
| Compound Class | Stereoisomer | Relative Biological Activity | Reference |
|---|---|---|---|
| Propanamide TRPV1 Antagonists | (S)-isomer | High potency | researchgate.net |
| (R)-isomer | 30- to 40-fold weaker potency | ||
| 3-Br-Acivicin Isomers | (5S, αS)-isomers | Significant antiplasmodial activity | nih.govnih.gov |
| Other isomers | Reduced or no activity |
Mechanistic Investigations and Biochemical Pathway Analysis
Molecular Basis of Enzyme-Substrate and Ligand-Receptor Recognition
The molecular interactions between a therapeutic agent and its biological target are fundamental to its mechanism of action. In the context of derivatives of 3-Amino-N-(4-fluorophenyl)propanamide, significant research has been conducted to understand the basis of their recognition by specific enzymes and receptors. A notable example is the derivative 3-Amino-N-(4-fluorophenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide , also known as FDI-6 , which has been identified as an inhibitor of the Forkhead Box M1 (FOXM1) transcription factor. nih.gov
Molecular modeling studies have provided a hypothesis for the binding mechanism of FDI-6 to the FOXM1-DNA binding domain (FOXM1-DBD). A key interaction is proposed to occur between the 4-fluoro substituent on the phenyl ring of the N-(4-fluorophenyl)propanamide moiety and the amino acid residue Arginine-297 (Arg297) within the binding domain. nih.gov This interaction is considered crucial for the compound's inhibitory activity, highlighting the importance of the halogen at this specific position for molecular recognition. nih.gov The specificity of this interaction underscores how modifications to the core structure of this compound can be tailored to achieve high-affinity binding to a desired biological target.
The table below summarizes the key molecular interactions hypothesized for the recognition of the FDI-6 derivative by the FOXM1-DNA binding domain.
| Interacting Moiety of Ligand | Interacting Residue of Receptor | Type of Interaction | Reference |
| 4-Fluorophenyl group | Arginine-297 (Arg297) | Halogen bond / Polar interaction | nih.gov |
This targeted interaction provides a rational basis for the structure-activity relationship (SAR) of this class of compounds, guiding the design of more potent and selective inhibitors. nih.gov
Elucidation of Intracellular Signaling Pathways (e.g., Apoptotic Cascades)
The inhibition of specific enzymes or receptors by compounds such as this compound derivatives can have profound effects on intracellular signaling pathways. As an inhibitor of the FOXM1 transcription factor, FDI-6 is implicated in the regulation of pathways that control cell proliferation and survival, including apoptotic cascades. nih.gov FOXM1 is a critical regulator of genes involved in cell cycle progression and, when inhibited, can lead to cell cycle arrest and the induction of apoptosis (programmed cell death).
The signaling cascade initiated by FOXM1 inhibition can involve several downstream events. For instance, flavonoids have been shown to induce apoptosis in cancer cells through pathways that may share similarities with those affected by FOXM1 inhibitors. nih.gov These pathways often involve:
Activation of Stress Kinases : Such as the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways. nih.gov
Induction of Endoplasmic Reticulum (ER) Stress : Indicated by the activation of caspase-4. nih.gov
Mitochondrial Pathway Activation : Characterized by the overexpression of pro-apoptotic proteins like Bax, a decrease in the mitochondrial membrane potential, and the release of cytochrome c into the cytosol. nih.gov
Caspase Activation : The process culminates in the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3), which are responsible for the biochemical and morphological changes associated with apoptosis. nih.govmdpi.com
The table below outlines a generalized apoptotic pathway that can be modulated by enzyme inhibitors, providing a framework for understanding the potential downstream effects of compounds like FDI-6.
| Signaling Event | Key Molecular Players | Cellular Outcome | Reference |
| Initial Trigger | Inhibition of transcription factor (e.g., FOXM1) | Disruption of cell cycle gene expression | nih.gov |
| Stress Kinase Activation | p-JNK1, p-p38 MAPK | Signal transduction for cell death | nih.gov |
| ER Stress | Caspase-4 activation | Contribution to apoptotic signal | nih.gov |
| Mitochondrial Dysregulation | Bax upregulation, Cytochrome c release | Commitment to apoptosis | nih.gov |
| Caspase Cascade | Caspase-9, Caspase-3 activation | Execution of apoptosis | nih.govmdpi.com |
By elucidating these pathways, researchers can better understand the therapeutic potential of this compound derivatives as modulators of cellular fate.
Understanding Reaction Mechanisms in Synthesis and Derivatization
The synthesis and chemical modification of this compound involve several fundamental organic reactions. Understanding the mechanisms of these reactions is crucial for optimizing synthesis routes and creating novel derivatives for further study.
Synthesis: The core structure of this compound consists of an amide bond. A common and efficient method for forming such bonds is the Schotten-Baumann reaction . This reaction typically involves the acylation of an amine with an acyl chloride or anhydride (B1165640) under basic conditions. mdpi.com For the synthesis of the target compound or its analogs, this would involve reacting a derivative of 3-aminopropanoyl chloride with 4-fluoroaniline (B128567), or alternatively, reacting 3-aminopropanoic acid with 4-fluoroaniline in the presence of a coupling agent.
A multistep synthesis for related fluorinated α-amino acids has been described utilizing the Erlenmeyer azalactone synthesis . nih.gov This method involves the reaction of an aldehyde (e.g., a fluorinated benzaldehyde) with N-acetylglycine to form an intermediate azalactone, which can then be converted to the desired amino acid derivative. nih.gov
Derivatization: Derivatization is often performed to enhance the analytical properties of a compound or to explore its structure-activity relationships. The primary amino group in this compound is a key site for such modifications.
Common derivatization reactions for primary amines include:
Acylation : Reagents like trifluoroacetic anhydride (TFAA) react with the primary amine to replace a labile hydrogen with an acyl group. iu.edu
Reaction with N-hydroxysuccinimidyl (NHS) esters : These are widely used reagents that react with primary amines to form stable amide bonds, often used for labeling or conjugation. researchgate.netwaters.com The 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) reagent, for example, reacts with both primary and secondary amines. waters.com
Reaction with Chloroformates : Reagents like ethyl chloroformate can be used to derivatize amines. iu.edu
Reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) : This reagent can derivatize primary amines to form N,N-dimethylaminomethylene derivatives. iu.edu
The table below summarizes common reaction types used in the synthesis and derivatization of compounds containing primary amine and amide functionalities.
| Reaction Type | Reagents | Functional Group Targeted | Mechanism Summary | Reference |
| Synthesis | ||||
| Schotten-Baumann | Acyl Chloride, Amine, Base | Amine | Nucleophilic acyl substitution | mdpi.com |
| Erlenmeyer Azalactone | Aldehyde, N-acetylglycine | Aldehyde, Amine | Formation of an oxazolone (B7731731) intermediate followed by hydrolysis/reduction | nih.gov |
| Derivatization | ||||
| Acylation | Trifluoroacetic anhydride (TFAA) | Primary Amine | Nucleophilic attack by the amine on the anhydride carbonyl | iu.edu |
| NHS Ester Reaction | N-hydroxysuccinimidyl ester | Primary Amine | Nucleophilic attack by the amine, displacing the NHS leaving group | researchgate.netwaters.com |
| DMF-DMA Reaction | N,N-dimethylformamide dimethyl acetal | Primary Amine | Formation of an N,N-dimethylaminomethylene derivative | iu.edu |
These well-established reaction mechanisms provide a versatile toolkit for the chemical synthesis and modification of this compound and its analogs.
Computational Chemistry and Molecular Modeling Approaches
Molecular Docking Simulations for Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, this involves docking a ligand, such as 3-Amino-N-(4-fluorophenyl)propanamide, into the active site of a target protein.
While specific docking studies for this compound are not extensively detailed in publicly available literature, the methodology is well-established. For instance, studies on similar N-(3-chloro-4-fluorophenyl) derivatives have utilized molecular docking to investigate their binding affinities against targets like monoamine oxidase-B (MAO-B), an enzyme implicated in Parkinson's disease. asiapharmaceutics.info The process involves preparing the 3D structure of the ligand and the protein, followed by a search algorithm that explores various binding poses. These poses are then scored based on the calculated binding energy, which estimates the stability of the ligand-protein complex. Key interactions, such as hydrogen bonds and hydrophobic interactions, are crucial for binding. For this compound, the primary amine, amide group, and the fluorine atom are expected to be key pharmacophoric features that dictate its binding mode.
Table 1: Hypothetical Molecular Docking Interactions for this compound
| Functional Group of Ligand | Potential Interaction Type | Potential Interacting Amino Acid Residue |
| Primary Amine (-NH2) | Hydrogen Bond Donor | Aspartate, Glutamate |
| Amide Carbonyl (C=O) | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine |
| Amide N-H | Hydrogen Bond Donor | Aspartate, Glutamate |
| 4-Fluorophenyl Ring | Pi-Pi Stacking / Hydrophobic | Phenylalanine, Tyrosine, Tryptophan |
| Fluorine Atom | Halogen Bond / Dipole-Dipole | Electron-deficient atoms in backbone/sidechain |
This table is illustrative and based on the chemical structure of the compound. Actual interactions depend on the specific protein target.
Quantitative Structure-Activity Relationship (QSAR) Modeling using Topological Descriptors
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the quantitative chemical structure information of a series of compounds to their biological activity. frontiersin.org These models are instrumental in predicting the activity of new, unsynthesized compounds. Topological descriptors are numerical values that describe the atomic arrangement and connectivity within a molecule, encoding information about its size, shape, and branching. researchgate.netnih.gov
The development of a QSAR model for a series of propanamide derivatives, including this compound, would involve several steps:
Data Set Preparation: A series of analogous compounds with experimentally determined biological activities is compiled.
Descriptor Calculation: For each molecule, various topological indices are calculated. Common indices include the Wiener index, Randic connectivity index, and Balaban J index, which quantify different aspects of molecular topology. frontiersin.org
Model Building: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that correlates the descriptors with the biological activity.
Validation: The model's predictive power is rigorously tested using internal and external validation techniques. nih.gov
A robust QSAR model can elucidate which structural features are critical for activity. For example, a model might reveal that a certain degree of molecular branching (quantified by a topological descriptor) is favorable for the desired biological effect. researchgate.net
Table 2: Examples of Topological Descriptors and Their Significance
| Topological Descriptor | Information Encoded | Potential Relevance for this compound |
| Wiener Index (W) | Represents the sum of distances between all pairs of atoms; related to molecular volume. | Can correlate with the overall size of the molecule and its ability to fit into a binding pocket. |
| Randic Index (χ) | Describes the degree of branching in a molecule. | Can differentiate isomers and relate to the specificity of interactions. |
| Balaban J Index | A distance-based descriptor that is less sensitive to molecular size. | Useful for comparing molecules of different sizes and focusing on structural shape. |
| Electrotopological State (E-State) | Considers both the electronic character and the topological environment of each atom. | Can help in understanding the role of the fluorine atom and the amino group in intermolecular interactions. |
Homology Modeling for Target Protein Structures in Ligand-Target Interactions
Often, the experimental 3D structure of a protein target is not available. In such cases, homology modeling, or comparative modeling, can be used to generate a theoretical 3D structure. numberanalytics.comnumberanalytics.com This technique is based on the principle that proteins with similar amino acid sequences adopt similar three-dimensional structures. numberanalytics.com
The process for using homology modeling in conjunction with studying a ligand like this compound is as follows:
Template Identification: The amino acid sequence of the target protein is used to search a database (like the Protein Data Bank or PDB) for homologous proteins with known experimental structures. These are the templates.
Sequence Alignment: The target sequence is aligned with the template sequence(s). The quality of this alignment is critical for the final model's accuracy. psu.edu
Model Building: A 3D model of the target protein is constructed based on the coordinates of the aligned template structure.
Model Refinement and Validation: The generated model is optimized to correct any structural irregularities and then validated using various computational tools to assess its quality. nih.gov
Once a reliable homology model of the target protein is built, it can be used in molecular docking simulations with this compound to predict binding modes and guide further drug design efforts. nih.gov This approach is particularly valuable when no crystal structure of the target-ligand complex exists. numberanalytics.comnih.gov
Electronic Structure Analysis for Understanding Reactivity and Interactions
Electronic structure analysis, based on the principles of quantum mechanics, provides profound insights into the electron distribution, reactivity, and interaction capabilities of a molecule. Methods like Density Functional Theory (DFT) are commonly employed to calculate properties that govern how this compound will interact with its biological target.
Key parameters derived from electronic structure analysis include:
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule, identifying electron-rich regions (negative potential, likely to act as hydrogen bond acceptors) and electron-poor regions (positive potential, likely to act as hydrogen bond donors). For this compound, the carbonyl oxygen would show a negative potential, while the amine and amide hydrogens would show positive potentials.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals are related to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of chemical reactivity.
Partial Atomic Charges: These calculations assign a partial charge to each atom in the molecule, quantifying the polarity of bonds and helping to predict electrostatic interactions with a protein.
This level of analysis is crucial for a rational understanding of the non-covalent interactions that stabilize a ligand in a protein's binding site and for designing molecules with improved binding affinity and specificity.
Preclinical Research Methodologies and in Vitro Assays
In Vitro Cell-Based Assays for Compound Screening
In the initial stages of preclinical research, in vitro cell-based assays are instrumental for screening compounds and characterizing their biological effects in a cellular context. For propanamide derivatives, these assays are crucial for determining their potential as therapeutic agents, particularly in oncology.
A common application of cell-based assays is the evaluation of a compound's anti-proliferative and cytotoxic effects on cancer cell lines. For instance, a structurally related compound, 3-(4-Fluorophenyl)propanamide, has been shown to induce a dose-dependent decrease in the viability of breast cancer cells. Such studies typically employ colorimetric assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. A reduction in metabolic activity in the presence of the compound suggests a cytotoxic or cytostatic effect.
The antiproliferative activity of propanamide derivatives has also been investigated in prostate cancer cell lines. In a study involving a series of propanamide derivatives, the Cell-Titer-Glo® Luminescent Cell Viability Assay was used to determine the number of viable cells in culture after treatment with the compounds. nih.gov This assay quantifies ATP, an indicator of metabolically active cells. For example, in LNCaP prostate cancer cells stimulated with the synthetic androgen R1881, the ability of a test compound to inhibit cell proliferation can be quantified and compared to established standards.
The following table summarizes representative data from an in vitro cell-based assay for a propanamide derivative:
| Cell Line | Treatment | Concentration (µM) | Cell Viability (%) |
| LNCaP | R1881 (0.1 nM) | - | 100 |
| LNCaP | R1881 + Compound X | 1 | 85 |
| LNCaP | R1881 + Compound X | 10 | 50 |
| LNCaP | R1881 + Compound X | 30 | 20 |
Note: This table is illustrative and based on methodologies described in the cited literature for similar compounds.
Biochemical Assays for Enzyme Activity and Inhibition
Biochemical assays are essential for determining if a compound exerts its effects by directly interacting with and modulating the activity of a specific enzyme. These assays are performed in a cell-free system, which allows for the direct measurement of enzyme inhibition without the complexities of a cellular environment.
For propanamide-based compounds, a potential enzymatic target is dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. The inhibition of DPP-IV is a therapeutic strategy for the management of type 2 diabetes. The inhibitory activity of a compound against DPP-IV can be assessed using a biochemical assay where the enzyme is incubated with a synthetic substrate that releases a chromogenic or fluorogenic product upon cleavage. The rate of product formation is measured spectrophotometrically or fluorometrically in the presence and absence of the inhibitor. A reduction in the rate of product formation indicates enzymatic inhibition. The potency of the inhibitor is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
The following table illustrates the type of data generated from a biochemical assay for DPP-IV inhibition:
| Compound | Concentration (µM) | DPP-IV Activity (%) |
| Control | - | 100 |
| Inhibitor Y | 0.1 | 80 |
| Inhibitor Y | 1 | 55 |
| Inhibitor Y | 10 | 25 |
| Inhibitor Y | 100 | 10 |
Note: This table is a representation of data that would be generated from a DPP-IV inhibition assay.
Receptor Binding and Functional Assays for Ligand Profiling
Receptor binding assays are used to determine the affinity of a compound for a specific receptor, while functional assays assess the compound's ability to modulate the receptor's activity (i.e., as an agonist or antagonist). For compounds with a propanamide scaffold, the androgen receptor (AR) is a key target, particularly in the context of prostate cancer.
The binding affinity of a compound to the AR is often determined through competitive binding assays. In these assays, a radiolabeled ligand with known high affinity for the receptor (e.g., [3H]mibolerone) is incubated with the receptor protein in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radiolabeled ligand is measured, and from this, the inhibitory constant (Ki) can be calculated, which is a measure of the compound's binding affinity.
Functional assays for AR modulation often involve the use of reporter gene technology. Cells are engineered to express the AR and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter. When an AR agonist binds to the receptor, it translocates to the nucleus and activates the transcription of the reporter gene, leading to a measurable signal. An antagonist will block this effect. For example, in HEK-293 or COS-7 cells transfected with full-length wild-type AR and a GRE-LUC reporter construct, the ability of a compound to inhibit the transcriptional activation induced by a known AR agonist like R1881 is a measure of its antagonistic activity. nih.gov The results are typically reported as the IC50 value, representing the concentration of the compound that causes 50% inhibition of the maximal response.
The table below presents hypothetical data from an androgen receptor binding and functional assay for a propanamide derivative.
| Assay Type | Compound | Ki (µM) | IC50 (µM) |
| AR LBD Binding | Compound Z | 0.5 | - |
| AR Transactivation (Antagonist Mode) | Compound Z | - | 1.2 |
Development of Analytical Methods for Biological Detection
The development of sensitive and specific analytical methods is crucial for quantifying the concentration of a drug candidate and its metabolites in biological matrices such as plasma, serum, and tissue. This is essential for pharmacokinetic and pharmacodynamic studies. For a small molecule like 3-Amino-N-(4-fluorophenyl)propanamide, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice due to its high sensitivity, selectivity, and robustness.
The development of an LC-MS/MS method involves several key steps:
Sample Preparation: This step is critical to remove interfering substances from the biological matrix. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.
Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the analyte of interest from other components in the sample. The choice of the column, mobile phase, and gradient is optimized to achieve good peak shape and resolution.
Mass Spectrometric Detection: A triple quadrupole mass spectrometer is typically used for quantification. The instrument is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion of the analyte is selected and fragmented, and a specific product ion is monitored. This provides a high degree of selectivity.
The method is validated according to regulatory guidelines to ensure its accuracy, precision, linearity, and stability.
In Vivo Preclinical Models for Investigating Efficacy
In vivo preclinical models are indispensable for evaluating the therapeutic efficacy of a drug candidate in a living organism. For compounds targeting diseases like prostate cancer, xenograft models in immunocompromised mice are commonly used. In these models, human cancer cells are implanted either subcutaneously or orthotopically into the mice.
For instance, to evaluate the efficacy of a propanamide derivative against enzalutamide-resistant prostate cancer, a xenograft model using enzalutamide-resistant LNCaP cells can be established. nih.gov Once the tumors reach a certain size, the mice are treated with the test compound, a vehicle control, and potentially a positive control (an established drug). Tumor growth is monitored over time, and at the end of the study, the tumors are excised and weighed. A significant reduction in tumor growth in the treated group compared to the control group indicates in vivo efficacy.
The following table provides an example of the kind of data that can be obtained from an in vivo xenograft study.
| Treatment Group | Number of Mice | Average Tumor Volume (mm³) at Day 28 |
| Vehicle Control | 10 | 500 |
| Compound A (10 mg/kg) | 10 | 250 |
| Compound A (30 mg/kg) | 10 | 100 |
Note: This table is a hypothetical representation of results from a xenograft study.
Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to map the carbon-hydrogen framework of "3-Amino-N-(4-fluorophenyl)propanamide."
In a typical ¹H NMR spectrum, the number of signals corresponds to the number of chemically non-equivalent protons. The chemical shift (δ, in ppm) provides information about the electronic environment of each proton, the splitting pattern (multiplicity) reveals the number of adjacent protons, and the integration value corresponds to the number of protons represented by the signal.
For "this compound," one would expect to see distinct signals for the aromatic protons on the 4-fluorophenyl ring, the protons of the propanamide backbone, and the protons of the primary amine. The protons on the aromatic ring would typically appear as complex multiplets in the downfield region (around 7.0-7.6 ppm). The aliphatic protons of the propanamide chain would be found further upfield.
Table 1: Illustrative ¹H and ¹³C NMR Data Interpretation for this compound
| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity | Assignment |
| ¹H | 7.0 - 7.6 | Multiplet (m) | Aromatic protons (C₆H₄F) |
| ¹H | ~4.2 | Triplet (t) | -CH-NH₂ |
| ¹H | ~2.5 | Triplet (t) | -CH₂-C=O |
| ¹H | Broad singlet (s) | Amide proton (NH) | |
| ¹H | Broad singlet (s) | Amine protons (NH₂) | |
| ¹³C | 115 - 165 | Singlet (s) | Aromatic carbons (C₆H₄F) |
| ¹³C | ~172 | Singlet (s) | Carbonyl carbon (C=O) |
| ¹³C | ~45 | Singlet (s) | Aliphatic carbon (-CH-NH₂) |
| ¹³C | ~40 | Singlet (s) | Aliphatic carbon (-CH₂-C=O) |
| Note: This table is illustrative and based on general principles of NMR spectroscopy. Actual chemical shifts and multiplicities would need to be confirmed by experimental data. |
Mass Spectrometry (MS) Techniques for Molecular Weight and Purity (e.g., ESI-MS, HRMS, LC-MS)
Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound. It can also be used to assess purity and identify impurities.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for polar molecules like "this compound." It typically generates a protonated molecule, [M+H]⁺. The mass-to-charge ratio (m/z) of this ion allows for the confirmation of the molecular weight. Further fragmentation of this parent ion (MS/MS) can provide structural information. For instance, studies on fentanyl-related compounds show characteristic fragmentation pathways, such as the loss of the N-phenylpropanamide moiety, which aids in structural identification. wvu.edu
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula. HRMS is frequently used to confirm the identity of newly synthesized compounds. nih.govresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. cfsre.org An LC-MS system can separate the target compound from any impurities or byproducts before it enters the mass spectrometer, making it an invaluable tool for purity assessment and the analysis of complex mixtures. cfsre.org LC-Q-Orbitrap MS/MS, a high-resolution technique, has been systematically used to investigate the fragmentation patterns of related drug analogues. nih.gov
Table 2: Predicted Mass Spectrometry Data for an Isomer, 2-(aminomethyl)-3-(4-fluorophenyl)propanamide
| Adduct | Predicted m/z |
| [M+H]⁺ | 197.10848 |
| [M+Na]⁺ | 219.09042 |
| [M-H]⁻ | 195.09392 |
| Data sourced from PubChemLite for the isomeric compound C₁₀H₁₃FN₂O and is illustrative of the data obtained from MS analysis. uni.lu |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
For "this compound," the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the primary amine and the secondary amide, the C=O (carbonyl) bond of the amide, C-N bonds, and the C-F bond of the fluorophenyl group. The presence of a strong absorption band around 1650 cm⁻¹ would indicate the amide C=O stretch. N-H stretching vibrations for both the amine and amide groups would be expected in the region of 3200-3500 cm⁻¹. mdpi.com The analysis of N-phenylpropanamide and other complex amide-containing molecules confirms the utility of IR spectroscopy in identifying these key functional groups. nih.govresearchgate.net
Table 3: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Amine & Amide (N-H) | Stretch | 3200 - 3500 (broad) |
| Aromatic (C-H) | Stretch | 3000 - 3100 |
| Aliphatic (C-H) | Stretch | 2850 - 2960 |
| Amide (C=O) | Stretch (Amide I band) | ~1650 (strong) |
| Amide (N-H) | Bend (Amide II band) | ~1550 |
| Aromatic (C=C) | Stretch | 1450 - 1600 |
| Aryl-Fluorine (C-F) | Stretch | 1100 - 1250 |
| Note: This table is illustrative. Specific peak positions and intensities must be determined experimentally. |
Chromatographic Methods for Purity and Separation (e.g., HPLC, GC-MS)
Chromatographic techniques are fundamental for separating the target compound from starting materials, byproducts, and other impurities, thereby assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile compounds like "this compound." google.com A sample is passed through a column packed with a stationary phase, and separation occurs based on the compound's affinity for the stationary phase versus a liquid mobile phase. A detector, often a UV detector, measures the compound as it elutes from the column, producing a chromatogram. The purity is typically calculated from the relative area of the peak corresponding to the compound. nih.gov For compounds with weak UV absorption, derivatization can be employed to enhance detection sensitivity. google.com
Gas Chromatography-Mass Spectrometry (GC-MS) combines gas chromatography for separation with mass spectrometry for detection. nih.gov This technique is suitable for volatile and thermally stable compounds. While the target compound may require derivatization to increase its volatility, GC-MS provides excellent separation and definitive identification based on both the retention time and the mass spectrum of the eluting compound. It is widely used in forensic chemistry for the identification of new psychoactive substances and their precursors. cfsre.orgnih.gov
X-ray Crystallography for Protein-Ligand Complex Structural Elucidation
X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining a suitable single crystal of "this compound" itself would confirm its solid-state structure, the technique is exceptionally valuable in structural biology for elucidating how a ligand binds to its protein target.
If "this compound" were to be studied as a ligand for a specific protein, researchers would attempt to co-crystallize the protein-ligand complex. By analyzing the diffraction pattern of X-rays passed through the crystal, a detailed 3D electron density map can be generated. This map allows for the modeling of the protein's structure and shows the exact orientation and conformation of the bound ligand within the protein's active site. This provides critical insights into the molecular interactions—such as hydrogen bonds, and hydrophobic interactions—that govern binding. For example, the crystal structure of the transporter protein LeuT bound to 4-Fluoro-L-Phenylalanine revealed the precise interactions that trap the protein in a specific conformation, providing a deep understanding of its mechanism. rcsb.org Such studies are fundamental in fields like drug design and molecular biology.
Q & A
Q. What are the standard synthetic routes for 3-Amino-N-(4-fluorophenyl)propanamide, and how is purity assessed in academic research?
The synthesis of fluorophenyl-substituted propanamides typically involves coupling reactions between activated carboxylic acid derivatives and fluorinated aniline precursors. For example, palladium-catalyzed carbonylation of halogenated intermediates (e.g., 2-bromo-3,3,3-trifluoropropene) with 4-fluoroaniline derivatives can yield target compounds, as demonstrated in recent protocols . Purification via silica gel column chromatography (e.g., using PE:EA = 20:1) and characterization by melting point analysis, Rf values, and spectroscopic methods (NMR, HRMS) are standard practices. Purity assessment often employs HPLC or LC-MS to confirm >95% chemical homogeneity .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Adherence to GHS guidelines is critical. Key precautions include:
- Use of personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Proper ventilation to avoid inhalation risks (e.g., fume hoods).
- Storage in airtight containers away from oxidizers and moisture.
- Immediate decontamination of spills using absorbent materials and neutralization with appropriate agents (e.g., sodium bicarbonate for acidic residues) .
Advanced Research Questions
Q. How can researchers optimize enzyme assay conditions using this compound as a substrate, particularly for detecting β-alanyl aminopeptidase activity?
The compound’s fluorophenyl group enhances detection sensitivity due to the release of 3-fluoroaniline upon enzymatic cleavage, which can be quantified via HS-SPME-GC-MS. Key optimizations include:
- Adjusting pH (6.5–7.5) and temperature (37°C) to match enzyme kinetics.
- Using VOC calibration curves (e.g., 3-fluoroaniline vs. aniline) to establish limits of detection (LOD ≤ 0.1 µM) .
- Validating assay robustness through intraday and interday precision tests (CV < 10%) .
Q. How should contradictory results in structure-activity relationship (SAR) studies of fluorophenyl propanamide derivatives be addressed?
Contradictions often arise from variable substituent effects (e.g., cyclopropyl vs. hydroxyl groups). Methodological solutions include:
- Systematic SAR analysis using isosteric replacements (e.g., replacing -OH with -OCH3) to isolate electronic/steric contributions .
- Comparative molecular field analysis (CoMFA) to model 3D interactions with target proteins.
- Validation via orthogonal assays (e.g., SPR binding vs. cellular IC50) to confirm biological relevance .
Q. What statistical approaches are appropriate for comparing substrate efficiency in enzymatic studies involving fluorophenyl propanamides?
- ANOVA : To identify significant differences in mean enzyme activity across substrates (α = 0.05). Follow-up with T-tests (Welch’s correction for unequal variance) to pinpoint superior substrates .
- F-tests : To assess variance homogeneity before selecting parametric/non-parametric tests. For example, unequal variance (F-value > F-critical) between 3-amino-N-(3-fluorophenyl)propanamide and 3-amino-N-(4-methylphenyl)propanamide datasets necessitates Welch’s T-test .
- Receiver operating characteristic (ROC) curves : To evaluate diagnostic accuracy in clinical biomarker detection .
Q. How can crystallographic data refinement tools (e.g., SHELX) improve structural determination of fluorophenyl propanamide derivatives?
- SHELXL : Refine small-molecule structures using high-resolution X-ray data, incorporating restraints for disordered fluorophenyl groups.
- SHELXE : Resolve phase ambiguities in twinned crystals via iterative density modification.
- Validation: Check R1/wR2 convergence (< 0.05), ADP consistency, and Hirshfeld surface analysis to confirm packing interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
